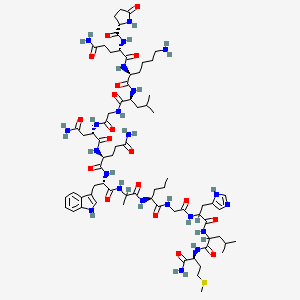![molecular formula C8H16N2 B1591816 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 885959-20-6](/img/structure/B1591816.png)
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Descripción general
Descripción
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a chemical compound with the molecular formula C8H16N2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da . It is also known by other names such as 1H-Pyrrolo[3,4-b]pyridine, octahydro-6-methyl- .
Synthesis Analysis
While specific synthesis methods for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine were not found, it is noted that Octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine is an intermediate in the synthesis of moxifoxacin , a fluorinated quinolone antibacterial.Molecular Structure Analysis
The molecular structure of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine consists of 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine include an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .Aplicaciones Científicas De Investigación
Synthesis and Biomedical Applications
The compound 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a part of the broader family of pyrazolopyridines, which have been extensively studied for their biomedical applications. These compounds are structurally similar to purine bases like adenine and guanine, making them of particular interest in medicinal chemistry . They have been explored for their potential in treating various diseases due to their ability to interact with biological targets.
Analgesic and Sedative Activity
Research has been conducted on derivatives of pyrrolopyridine for their potential analgesic and sedative properties. New derivatives have been synthesized and tested for their effectiveness in pain management, showing promising results in comparison to traditional pain medications like aspirin and morphine . This suggests that 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine could be a valuable scaffold for developing new pain relief drugs.
Antidiabetic Activity
Pyrrolopyridine derivatives have shown potential in reducing blood glucose levels, which can be beneficial in the treatment and prevention of diabetes and related disorders such as hyperglycemia, diabetic dyslipidemia, and insulin resistance . The ability to modulate blood glucose levels makes these compounds significant for therapeutic research in metabolic diseases.
Anticancer Activity
The anticancer activity of pyrrolopyridine derivatives has been evaluated, particularly their effects on cell migration and invasion abilities. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells, suggesting that 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine could serve as a lead compound for developing new anticancer agents .
Synthetic Approaches
The synthesis of pyrrolopyridine derivatives, including 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine, involves various strategies that allow for the introduction of diverse substituents. These synthetic approaches are crucial for creating compounds with specific biological activities and for exploring the structure-activity relationships that govern their function .
Biological Activity Profiling
Pyrrolopyridine derivatives are subjected to extensive biological activity profiling to determine their pharmacological potential. This includes assessing their interaction with various biological targets, their pharmacokinetics, and their safety profiles. Such profiling is essential for advancing these compounds through the drug development pipeline .
Mecanismo De Acción
Propiedades
IUPAC Name |
6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQOHDWJKTBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595790 | |
| Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885959-20-6 | |
| Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)




![Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)](/img/structure/B1591743.png)




![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)